2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Overview
Description
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring .
Preparation Methods
The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the nature of the modification.
Comparison with Similar Compounds
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)chloroacetamide: This compound is used in the determination of enantiomers in blood plasma and has a similar chloroacetamide structure but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other chloroacetamide derivatives.
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFKJOYCGFKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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